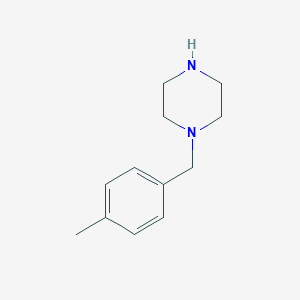

1-(4-Methylbenzyl)piperazine

Description

The exact mass of the compound 1-(4-Methylbenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Methylbenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylbenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAXUUAJNMDESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945847 | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23173-57-1 | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Methylbenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(4-methylbenzyl)piperazine, a valuable piperazine derivative in medicinal chemistry and drug development. This document details two principal and effective synthesis strategies: direct N-alkylation and reductive amination. It includes detailed experimental protocols, a comparative analysis of the methods, and physicochemical and spectroscopic data for the target compound.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1-(4-methylbenzyl)piperazine is presented in the table below for easy reference and comparison.

| Property | Data | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molar Mass | 190.29 g/mol | [1] |

| Melting Point | 39 °C (free base) | [2] |

| Melting Point | 178-179 °C (hydrochloride salt) | [3] |

| Boiling Point | 104-106 °C at 0.05 mmHg (for o-methylbenzyl analog) | [4] |

| ¹H NMR (CDCl₃, ppm) | δ 7.19-7.12 (dd, 4H), 3.53 (s, 2H), 3.22 (m, 4H), 2.76 (m, 4H), 2.34 (s, 3H) (hydrochloride salt) | [3] |

| ¹³C NMR (d₆-acetone, ppm) for a similar benzylpiperazine derivative | δ 138.48, 130.77, 128.10, 126.97 (aromatic C), 62.87 (benzyl CH₂), 53.00, 46.45, 44.06 (piperazine CH₂) | [5] |

| IR Spectroscopy | Characteristic peaks for N-H, C-H (aliphatic and aromatic), and C-N stretching are expected. |

Synthetic Protocols

Two primary methods for the synthesis of 1-(4-methylbenzyl)piperazine are detailed below: N-alkylation and reductive amination. Each method offers distinct advantages and is suited for different laboratory settings and scales of production.

N-Alkylation of Piperazine

This classical and straightforward method involves the direct reaction of piperazine with a 4-methylbenzyl halide. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, it is crucial to use an excess of piperazine or to employ a mono-protected piperazine derivative. A one-pot synthesis using piperazine monohydrochloride in situ has been shown to be effective.[3]

This protocol is adapted from a verified one-pot synthetic procedure for monosubstituted piperazine derivatives.[3]

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

4-Methylbenzyl chloride

-

Methanol

-

Sodium hydroxide (for work-up)

-

Chloroform (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a reaction flask, dissolve piperazine and piperazine dihydrochloride in methanol. The in-situ formation of piperazine monohydrochloride occurs.

-

To this solution, add 4-methylbenzyl chloride.

-

The reaction mixture can be stirred at room temperature or under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and made alkaline with a sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude 1-(4-methylbenzyl)piperazine can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Expected Yield: High yields have been reported for this type of one-pot synthesis of monosubstituted piperazines.[3]

Reductive Amination

Reductive amination provides an alternative route to 1-(4-methylbenzyl)piperazine, particularly when the corresponding aldehyde is more readily available or cost-effective than the halide. This one-pot reaction involves the formation of an iminium ion intermediate from piperazine and 4-methylbenzaldehyde, which is then reduced in situ to the desired tertiary amine.

This is a general protocol for reductive amination that can be adapted for the synthesis of 1-(4-methylbenzyl)piperazine.

Materials:

-

Piperazine

-

4-Methylbenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (for work-up)

-

Brine

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve piperazine and 4-methylbenzaldehyde in DCE or DCM.

-

Stir the mixture at room temperature for a short period to allow for the initial formation of the iminium ion.

-

Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic.

-

Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with additional DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: Reductive amination reactions of this type generally proceed with good to excellent yields.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical pathways and a general experimental workflow for the synthesis of 1-(4-methylbenzyl)piperazine.

Caption: N-Alkylation reaction pathway for the synthesis of 1-(4-Methylbenzyl)piperazine.

Caption: Reductive amination pathway for the synthesis of 1-(4-Methylbenzyl)piperazine.

Caption: General experimental workflow for the synthesis of 1-(4-Methylbenzyl)piperazine.

References

Step-by-step synthesis of 1-(4-Methylbenzyl)piperazine

An In-depth Technical Guide to the Synthesis of 1-(4-Methylbenzyl)piperazine

Introduction

1-(4-Methylbenzyl)piperazine is a monosubstituted piperazine derivative. The piperazine ring is a prevalent structural motif in medicinal chemistry, serving as a versatile scaffold in the design of pharmacologically active agents. The introduction of a 4-methylbenzyl group can modulate the physicochemical and pharmacokinetic properties of the parent molecule, making it a valuable intermediate for drug discovery and development. This document provides a detailed technical guide on the primary synthetic routes to 1-(4-Methylbenzyl)piperazine, focusing on nucleophilic substitution and reductive amination. It is intended for researchers, chemists, and professionals in the field of drug development.

Primary Synthetic Methodologies

Two principal and reliable methods for the synthesis of 1-(4-Methylbenzyl)piperazine are direct N-alkylation (a form of nucleophilic substitution) and reductive amination. Both methods offer distinct advantages in terms of efficiency, scalability, and reagent availability.

Method 1: Nucleophilic Substitution (N-Alkylation)

This classical approach involves the direct alkylation of piperazine with a 4-methylbenzyl halide, such as 4-methylbenzyl chloride. The reaction is a nucleophilic substitution where one of the secondary amine nitrogens of piperazine attacks the benzylic carbon, displacing the halide. A key challenge in this synthesis is controlling the degree of substitution to minimize the formation of the disubstituted byproduct, 1,4-bis(4-methylbenzyl)piperazine. This is typically achieved by using a large excess of piperazine.

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of piperazine (4-6 equivalents) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (2.0 eq) to neutralize the hydrogen halide formed during the reaction.

-

Reagent Addition: Add 4-methylbenzyl chloride (1.0 eq) dropwise to the stirred piperazine solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the resulting residue between water and an organic solvent like ethyl acetate or chloroform.

-

Extraction: Separate the layers and extract the aqueous phase multiple times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by distillation under reduced pressure or by crystallization to yield pure 1-(4-Methylbenzyl)piperazine. A patent for the analogous N-benzyl piperazine reports yields above 95% with purity exceeding 99% using a similar method[1].

Quantitative Data: N-Alkylation Route

| Parameter | Value | Reference |

| Starting Materials | Piperazine, 4-Methylbenzyl chloride | General Protocol |

| Reagents & Solvents | Potassium Carbonate, Ethanol/Acetonitrile | General Protocol |

| Reaction Conditions | 60-80 °C, 6-18 hours | [2] |

| Typical Yield | >95% (analogous reaction) | [1] |

| Purity | >99% (analogous reaction) | [1] |

Experimental Workflow: N-Alkylation

Method 2: Reductive Amination

Reductive amination is a highly efficient one-pot method for forming C-N bonds.[3] This process involves the reaction of 4-methylbenzaldehyde with piperazine to initially form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent to yield the target tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is selective for the iminium ion and does not readily reduce the starting aldehyde.[2]

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve 4-methylbenzaldehyde (1.0 eq) and piperazine (1.1-1.5 eq) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Work-up and Extraction: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1-(4-Methylbenzyl)piperazine.

Quantitative Data: Reductive Amination Route

| Parameter | Value | Reference |

| Starting Materials | Piperazine, 4-Methylbenzaldehyde | [2][4] |

| Reagents & Solvents | NaBH(OAc)₃, Dichloromethane (DCM) | [2] |

| Reaction Conditions | Room Temperature, 12-24 hours | [2] |

| Typical Yield | 70-90% (for similar reactions) | [2][4] |

| Purity | >98% (post-chromatography) | General Protocol |

Experimental Workflow: Reductive Amination

Characterization Data

The final product, 1-(4-Methylbenzyl)piperazine, is typically characterized by its physical properties and spectroscopic data. The compound is often isolated and stored as its hydrochloride salt to improve stability and handling.

Summary of Product Characterization Data

| Property | Data for 1-(4-Methylbenzyl)piperazine Hydrochloride | Reference |

| Physical State | White crystalline solid | [5] |

| Melting Point | 178–179 °C | [5] |

| Molecular Formula | C₁₂H₁₉ClN₂ | - |

| Molecular Weight | 226.75 g/mol | - |

| ¹H NMR (CDCl₃) | δ 2.34 (3H, s, CH₃), 2.76 (4H, m, 2xCH₂pip), 3.22 (4H, m, 2xCH₂pip), 3.53 (2H, s, CH₂), 7.12–7.19 (4H, dd, 4xCH arom.) | [5] |

Role in Drug Development

Piperazine derivatives are integral to modern pharmacology. They are found in drugs targeting a wide array of conditions, from central nervous system disorders to cancer. The piperazine moiety often serves as a key pharmacophore that interacts with biological targets or as a linker to connect different pharmacophoric elements. Its basic nature can also improve the aqueous solubility and pharmacokinetic profile of a drug candidate.

References

- 1. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Methylbenzyl)piperazine chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-Methylbenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylbenzyl)piperazine is a derivative of benzylpiperazine that has garnered interest in the scientific community.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

1-(4-Methylbenzyl)piperazine, also known as 4-MBZP, is a substituted piperazine. Its fundamental properties are summarized below.

Table 1: General and Computed Properties of 1-(4-Methylbenzyl)piperazine

| Property | Value | Source |

| IUPAC Name | 1-[(4-methylphenyl)methyl]piperazine | PubChem[2] |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[2] |

| Molecular Weight | 190.28 g/mol | PubChem[2] |

| CAS Number | 23173-57-1 | PubChem[2] |

| Appearance | White crystalline powder (for hydrochloride salt) | Vulcanchem[3] |

| Exact Mass | 190.146998583 Da | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Table 2: Solubility of 1-(4-Methylbenzyl)piperazine Hydrochloride

| Solvent | Solubility |

| DMF | 5 mg/ml |

| DMSO | 30 mg/ml |

| Ethanol | 2 mg/ml |

| Methanol | 1 mg/ml |

| PBS (pH 7.2) | 10 mg/ml |

| Data sourced from Cayman Chemical for the hydrochloride salt of a related compound, MBZP.[4] |

Table 3: Estimated Acidity

| Property | Value | Notes |

| pKa | pKa1 ≈ 9.7, pKa2 ≈ 5.3 | Estimated based on the pKa values of piperazine (pKa1 = 9.73, pKa2 = 5.35) and the effect of N-alkylation.[5][6] The substitution on the benzyl ring is not expected to significantly alter the basicity of the piperazine nitrogens. |

Synthesis and Experimental Protocols

A simplified one-pot synthesis for monosubstituted piperazine derivatives, including 1-(4-Methylbenzyl)piperazine, has been developed to avoid the multi-step procedures that require protecting groups.[7]

One-Pot Synthesis of Monosubstituted Piperazines

This method relies on the in-situ formation of a piperazine-1-ium salt, which then reacts with the appropriate benzyl halide.

Experimental Protocol:

-

Formation of Piperazine Monohydrochloride: In a reaction vessel, a free piperazine is reacted with piperazine dihydrochloride in a suitable solvent like methanol to yield piperazine monohydrochloride.[7]

-

Reaction with 4-Methylbenzyl Halide: 4-Methylbenzyl chloride is added to the solution containing piperazine monohydrochloride.

-

Catalysis: The reaction can be facilitated by a heterogeneous catalyst, such as metal ions supported on a commercial polymeric resin.[7]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or under reflux.[7]

-

Work-up:

-

The reaction mixture is cooled to 5 °C, and the precipitated piperazine dihydrochloride and catalyst are removed by filtration.[7]

-

The solvent is evaporated from the filtrate.[7]

-

The product is precipitated using ethyl acetate.[7]

-

The crude product is recrystallized from isopropyl alcohol with the addition of charcoal to yield the final product.[7]

-

Caption: Workflow for the one-pot synthesis of 1-(4-Methylbenzyl)piperazine.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of piperazine derivatives.

GC-MS Analysis

Instrumentation and Chromatographic Conditions:

-

GC-MS System: Perkin Elmer Clarus Turbomass Gold 500MS or equivalent.

-

Column: Supelco Equity 5 GC capillary column (30 m x 0.25 mm i.d. x 0.25 µm layer thickness).

-

Injection Temperature: 260 °C.

-

Injection Volume: 1.0 µL.

-

Carrier Gas: Helium at a flow rate of 1 mL min⁻¹ with a split ratio of 20:1.

-

Oven Temperature Program:

-

Initial temperature: 60 °C (hold for 1 min).

-

Ramp 1: 10 °C min⁻¹ to 170 °C (hold for 2 min).

-

Ramp 2: 15 °C min⁻¹ to 280 °C (hold for 4 min).

-

-

Transfer Line Temperature: 280 °C.

-

Source Temperature: 230 °C.

The above conditions are based on a method for the simultaneous detection of various piperazines and may require optimization for 1-(4-Methylbenzyl)piperazine specifically.[8]

Caption: General workflow for the GC-MS analysis of 1-(4-Methylbenzyl)piperazine.

Spectral Data

The following is a summary of expected spectral data based on the structure of 1-(4-Methylbenzyl)piperazine and data for related compounds.

Table 4: Predicted and Reported Spectral Data

| Spectrum Type | Predicted/Reported Data | Source/Notes |

| ¹H NMR (CDCl₃) | δ (ppm): 2.34 (s, 3H, Ar-CH₃), 2.40-2.60 (m, 4H, piperazine-H), 2.85-3.05 (m, 4H, piperazine-H), 3.48 (s, 2H, Ar-CH₂-N), 7.10-7.25 (m, 4H, Ar-H). | Based on data for the hydrochloride salt and general chemical shifts.[7] |

| ¹³C NMR | Aromatic carbons (~128-138 ppm), benzyl CH₂ (~63 ppm), piperazine carbons (~46, 54 ppm), and methyl carbon (~21 ppm). | PubChem indicates available spectra.[2] |

| IR (ATR) | Bands corresponding to N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching. | PubChem indicates available spectra.[2] |

| Mass Spectrum (EI) | Molecular ion peak (m/z = 190) and characteristic fragmentation patterns. | PubChem indicates available spectra.[2] |

Biological Activity and Mechanism of Action

The biological activity of 1-(4-Methylbenzyl)piperazine is primarily associated with its structural similarity to benzylpiperazine (BZP), a known stimulant.[1]

Pharmacological Profile

-

Stimulant Effects: Like BZP, 1-(4-Methylbenzyl)piperazine is expected to exhibit stimulant properties, though potentially with a different potency and side-effect profile.[1]

-

Adrenergic Blocking Activity: Some animal studies on related compounds have indicated adrenergic blocking activity.[1]

Mechanism of Action

The precise mechanism of action for 1-(4-Methylbenzyl)piperazine is not fully elucidated. However, based on its structural relationship to BZP and other psychoactive piperazines, it is hypothesized to interact with monoamine neurotransmitter systems.

-

Dopaminergic and Serotonergic Systems: It is believed to act on both the dopaminergic and serotonergic receptor systems.[3] The interaction with monoamine transporters is a likely mechanism, similar to that of BZP.[3]

Due to the limited specific information on the signaling pathways of 1-(4-Methylbenzyl)piperazine, a detailed pathway diagram cannot be provided at this time. Research into its specific receptor binding affinities and downstream signaling effects is required to fully understand its pharmacological activity.

Caption: Hypothesized mechanism of action for 1-(4-Methylbenzyl)piperazine.

Safety and Hazards

1-(4-Methylbenzyl)piperazine is classified with the following GHS hazard statements: H315 (Causes skin irritation) and H318 (Causes serious eye damage).[2] Appropriate personal protective equipment should be used when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(4-Methylbenzyl)piperazine | C12H18N2 | CID 764723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-4-methylpiperazine hydrochloride (374898-00-7) for sale [vulcanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. is.muni.cz [is.muni.cz]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 1-(4-Methylbenzyl)piperazine (CAS: 23173-57-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylbenzyl)piperazine, a derivative of benzylpiperazine, is a compound of interest in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological activities. Drawing parallels with its parent compound, benzylpiperazine (BZP), this document explores its likely mechanism of action involving the modulation of dopaminergic and serotonergic pathways. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development efforts.

Physicochemical Properties

1-(4-Methylbenzyl)piperazine is a solid organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 23173-57-1 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Melting Point | 37-41 °C | [3] |

| Appearance | Solid | [3] |

| IUPAC Name | 1-[(4-methylphenyl)methyl]piperazine | [1] |

Synthesis

A common method for the synthesis of 1-(4-Methylbenzyl)piperazine is through the reaction of piperazine with 4-methylbenzyl chloride. The following protocol is adapted from a generalized procedure for monosubstituted piperazines.

Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)piperazine Hydrochloride

Materials:

-

Piperazine

-

4-Methylbenzyl chloride

-

Appropriate solvent (e.g., ethanol)

-

Base (e.g., triethylamine, if starting from piperazine free base)

-

Hydrochloric acid (for hydrochloride salt formation)

-

Ethyl acetate

-

Isopropyl alcohol

-

Activated charcoal

Procedure:

-

Dissolve piperazine in the chosen solvent in a reaction vessel.

-

Add 4-methylbenzyl chloride to the solution. The molar ratio of piperazine to 4-methylbenzyl chloride should be optimized to favor monosubstitution.

-

If using piperazine free base, add a suitable base to neutralize the hydrochloric acid formed during the reaction.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) for a sufficient period to ensure completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and any precipitated piperazine dihydrochloride is removed by filtration.

-

The solvent is evaporated from the filtrate.

-

The crude product is precipitated using a less polar solvent such as ethyl acetate.

-

For purification, the crude product is recrystallized from a suitable solvent like isopropyl alcohol, with the addition of activated charcoal to remove colored impurities.

-

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting precipitate of 1-(4-Methylbenzyl)piperazine hydrochloride is collected by filtration, washed, and dried.

Characterization Data for 1-(4-Methylbenzyl)piperazine Hydrochloride:

| Analysis | Result |

| ¹H NMR (CDCl₃, ppm) | 2.34 (3H, s, CH₃), 2.76 (4H, m, 2CH₂pip), 3.22 (4H, m, 2CH₂pip), 3.53 (2H, s, CH₂), 7.12–7.19 (4H, dd, 4CHarom), 9.53 (2H, bs, NH₂⁺) |

| ¹³C NMR (CDCl₃, ppm) | 21.06 (CH₃), 43.58 (2CH₂pip), 49.39 (2CH₂pip), 62.14 (CH₂), 128.98 (2CHarom), 129.16 (2*CHarom), 133.79 (Carom), 137.27 (Carom) |

| FT-IR (cm⁻¹) | 2962, 2917 (ν, C-H), 2809, 2788, 2766, 2702, 2605, 2469 (ν, NH⁺), 1580 (ν, C=Car) |

| LC-MS (m/z) | [C₁₂H₁₉N₂]⁺ = 191.1543 |

Biological Activity and Mechanism of Action

The biological activity of 1-(4-Methylbenzyl)piperazine is expected to be similar to that of its parent compound, benzylpiperazine (BZP), which is known for its stimulant effects. BZP and its derivatives primarily act on the dopaminergic and serotonergic systems.

Proposed Mechanism of Action

1-(4-Methylbenzyl)piperazine likely functions as a releasing agent and a reuptake inhibitor at dopamine (DAT) and serotonin (SERT) transporters. This dual action leads to an increase in the extracellular concentrations of dopamine and serotonin in the synaptic cleft, thereby enhancing neurotransmission. The stimulant effects are primarily attributed to its interaction with the dopaminergic system, while its effects on the serotonergic system may contribute to its overall pharmacological profile. Some studies on related compounds also suggest a potential for adrenergic blocking activity.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of 1-(4-Methylbenzyl)piperazine at a synapse.

Caption: Proposed mechanism of 1-(4-Methylbenzyl)piperazine at the synapse.

Biological Assays

To quantify the biological activity of 1-(4-Methylbenzyl)piperazine, in vitro transporter uptake assays are essential.

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of 1-(4-Methylbenzyl)piperazine on the human dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

Cell culture medium (e.g., DMEM)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[³H]Dopamine (radiolabeled substrate)

-

Unlabeled dopamine

-

Test compound: 1-(4-Methylbenzyl)piperazine

-

Reference inhibitor (e.g., GBR 12909)

-

Scintillation cocktail

-

96-well cell culture plates

-

Microplate scintillation counter

Procedure:

-

Cell Culture: Culture HEK293-hDAT cells in T75 flasks at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Plating: The day before the assay, seed the cells into a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to attach overnight.

-

Preparation of Solutions: Prepare serial dilutions of 1-(4-Methylbenzyl)piperazine and the reference inhibitor in the assay buffer. Prepare the [³H]Dopamine solution in the assay buffer at a concentration close to its Kₘ for DAT.

-

Assay:

-

On the day of the experiment, wash the cells with pre-warmed assay buffer.

-

Add the diluted test compound or reference inhibitor to the respective wells. Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a potent inhibitor).

-

Pre-incubate the plate at 37°C for 10-20 minutes.

-

Initiate the uptake reaction by adding the [³H]Dopamine solution to all wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) within the linear range of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer.

-

-

Data Analysis:

-

Transfer the cell lysates to scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of specific uptake inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Experimental Protocol: Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol is analogous to the DAT uptake assay but is specific for the serotonin transporter.

Materials:

-

HEK293 cells stably expressing the human serotonin transporter (hSERT)

-

[³H]Serotonin (radiolabeled substrate)

-

Reference inhibitor (e.g., fluoxetine)

-

Other materials are the same as for the DAT assay.

Procedure:

The procedure is identical to the DAT uptake inhibition assay, with the following modifications:

-

Use HEK293-hSERT cells instead of HEK293-hDAT cells.

-

Use [³H]Serotonin as the radiolabeled substrate.

-

Use a known SERT inhibitor as the reference compound.

Experimental Workflow Diagram

Caption: Workflow for in vitro transporter uptake inhibition assays.

Conclusion

1-(4-Methylbenzyl)piperazine is a synthetic compound with significant potential for research in neuropharmacology and medicinal chemistry. Its structural similarity to benzylpiperazine suggests a mechanism of action involving the modulation of dopamine and serotonin transporters. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of this compound, enabling researchers to further investigate its pharmacological profile and potential therapeutic applications. Further studies are warranted to determine its specific binding affinities, in vivo efficacy, and safety profile.

References

- 1. Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]

1-(4-Methylbenzyl)piperazine IUPAC name and structure

An In-depth Technical Guide to 1-(4-Methylbenzyl)piperazine

Core Identity and Structure

IUPAC Name: 1-[(4-methylphenyl)methyl]piperazine[1]

Synonyms: 1-(p-tolylmethyl)piperazine, 1-(4-Methylbenzyl)-piperazine[1]

Chemical Formula: C₁₂H₁₈N₂[1]

Molecular Structure:

The molecule consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen atom is substituted with a 4-methylbenzyl group (a benzyl group with a methyl substituent at the para position of the phenyl ring).

Physicochemical and Pharmacological Data

Quantitative data for 1-(4-Methylbenzyl)piperazine and its hydrochloride salt are summarized below. This information is critical for experimental design, formulation, and analytical characterization.

| Property | Value | Source / Notes |

| Molecular Weight | 190.29 g/mol | Free Base[2] |

| CAS Number | 23173-57-1 | Free Base[1] |

| Appearance | White crystalline solid | As Hydrochloride Salt[3] |

| Melting Point | 178–179 °C | As Hydrochloride Salt[3] |

| Pharmacological Class | Stimulant, Piperazine Derivative | [2] |

| Biological Activity | Adrenergic blocking activity, similar to Benzylpiperazine (BZP) but weaker. | [2] |

Synthesis Experimental Protocol

A simplified, efficient procedure for the general synthesis of monosubstituted piperazines, including 1-(4-Methylbenzyl)piperazine hydrochloride, has been developed. The following protocol is adapted from a microwave-assisted flow reactor method, which demonstrates a modern approach to its synthesis.[3]

Objective: To synthesize 1-(4-Methylbenzyl)piperazine hydrochloride.

Materials:

-

Piperazine

-

4-Methylbenzyl chloride

-

Solvent (e.g., Acetonitrile)

-

Supported Catalyst (e.g., Metal ions on a polymeric resin)

-

Ethyl acetate

-

Isopropyl alcohol

-

Charcoal

Procedure:

-

Reaction Setup: In a flow (microwave) reactor, a solution of piperazine and 4-methylbenzyl chloride in a suitable solvent like acetonitrile is prepared. The reaction is catalyzed by a heterogeneous catalyst (e.g., metal ions supported on a commercial polymeric resin) to improve reaction times.[3]

-

Reaction Execution: The reaction mixture is passed through the heated reactor. The system allows for rapid heating and precise temperature control, significantly shortening the reaction time compared to conventional batch methods.

-

Catalyst Removal: Post-reaction, the heterogeneous catalyst is easily separated from the reaction mixture by simple filtration. The catalyst can be recovered and reused.[3]

-

Work-up: The reaction mixture is cooled to approximately 5 °C. Any precipitated piperazine dihydrochloride is filtered out.[3]

-

Product Precipitation: The solvent is evaporated from the filtrate under reduced pressure. The product is then precipitated by adding ethyl acetate.[3]

-

Recrystallization: The crude product is purified by recrystallization from isopropyl alcohol with the addition of activated charcoal to remove colored impurities.[3]

-

Final Product: The pure product, 1-(4-Methylbenzyl)piperazine hydrochloride, is obtained as a white crystalline solid, which is then washed with cold acetone and dried.[3]

Characterization: The final product is identified and its purity confirmed using techniques such as ¹H and ¹³C-NMR, melting point determination, and FT-IR measurements.[3]

Visualized Workflows and Relationships

Diagrams are provided to illustrate key processes and structural connections relevant to 1-(4-Methylbenzyl)piperazine.

References

Spectroscopic and Spectrometric Characterization of 1-(4-Methylbenzyl)piperazine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(4-Methylbenzyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of the molecule through detailed data analysis and experimental protocols.

Core Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of 1-(4-Methylbenzyl)piperazine.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | d | 2H | Ar-H (ortho to CH₂) |

| ~7.10 | d | 2H | Ar-H (meta to CH₂) |

| ~3.45 | s | 2H | Ar-CH₂-N |

| ~2.90 | t | 4H | Piperazine-H |

| ~2.45 | t | 4H | Piperazine-H |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~1.80 | s (br) | 1H | NH |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~137.0 | Ar-C (quaternary, attached to CH₃) |

| ~135.0 | Ar-C (quaternary, attached to CH₂) |

| ~129.0 | Ar-CH (meta to CH₂) |

| ~128.5 | Ar-CH (ortho to CH₂) |

| ~63.0 | Ar-CH₂-N |

| ~54.0 | Piperazine-CH₂ |

| ~46.0 | Piperazine-CH₂ |

| ~21.0 | Ar-CH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds and publicly available predicted spectra. Actual experimental values may vary slightly.

Table 3: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 190.29 g/mol | --INVALID-LINK-- |

| Exact Mass | 190.146998 g/mol | --INVALID-LINK-- |

| Major Fragment Ions (m/z) | 175, 147, 119, 91, 77, 56 | Predicted based on fragmentation of similar structures |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 1-(4-Methylbenzyl)piperazine.

Materials:

-

1-(4-Methylbenzyl)piperazine sample

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Methylbenzyl)piperazine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(4-Methylbenzyl)piperazine.

Materials:

-

1-(4-Methylbenzyl)piperazine sample

-

Methanol or acetonitrile (LC-MS grade)

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of 1-(4-Methylbenzyl)piperazine (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Set up the mass spectrometer with an appropriate ionization source (e.g., ESI in positive ion mode).

-

Calibrate the instrument using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer, either via direct infusion or through a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the protonated molecule (C₁₂H₁₉N₂⁺).

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule. Common fragmentation pathways for piperazine derivatives include cleavage of the benzyl group and ring opening of the piperazine moiety.

-

Visualizations

The following diagrams illustrate the generalized workflows for the described experimental procedures.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for Mass Spectrometry.

Spectroscopic Characterization of 1-(4-Methylbenzyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Methylbenzyl)piperazine, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the methodologies and data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. For 1-(4-Methylbenzyl)piperazine, both ¹H and ¹³C NMR spectra provide critical information about its chemical environment.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(4-Methylbenzyl)piperazine hydrochloride in deuterated chloroform (CDCl₃) reveals distinct signals corresponding to the different protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.34 | s | 3H | CH₃ |

| 2.76 | m | 4H | 2 x CH₂ (piperazine) |

| 3.22 | m | 4H | 2 x CH₂ (piperazine) |

| 3.53 | s | 2H | CH₂ (benzyl) |

| 7.12-7.19 | dd | 4H | Aromatic CH |

| 9.53 | bs | 2H | NH₂⁺ |

Data sourced from a study on the synthesis of monosubstituted piperazines.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 1-(4-Methylbenzyl)piperazine hydrochloride in CDCl₃ shows the following resonances:

| Chemical Shift (ppm) | Assignment |

| 21.06 | CH₃ |

| 43.58 | 2 x CH₂ (piperazine) |

| 49.39 | 2 x CH₂ (piperazine) |

| 62.14 | CH₂ (benzyl) |

| 128.98 | 2 x CH (aromatic) |

| 129.16 | 2 x CH (aromatic) |

| 133.79 | C (aromatic) |

| 137.27 | C (aromatic) |

Data sourced from a study on the synthesis of monosubstituted piperazines.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 1-(4-Methylbenzyl)piperazine hydrochloride (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.[2]

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

LC-MS Spectral Data

Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the compound.

| Ion | m/z (mass-to-charge ratio) |

| [C₁₂H₁₉N₂]⁺ | 191.1543 |

Data obtained from the analysis of 1-(4-Methylbenzyl)piperazine.[1]

Experimental Protocol for LC-MS

Sample Preparation: A dilute solution of 1-(4-Methylbenzyl)piperazine is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source is used. The liquid chromatograph is coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.

Data Acquisition:

-

Chromatography: The compound is separated on a C18 column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[1]

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.

FTIR Spectral Data

The Fourier-transform infrared (FTIR) spectrum of 1-(4-Methylbenzyl)piperazine hydrochloride shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 2962, 2917 | ν(C-H) |

| 2809, 2788, 2766, 2702, 2605, 2469 | ν(N-H⁺) |

| 1580 | ν(C=C) aromatic |

Data sourced from a study on the synthesis of monosubstituted piperazines.[1]

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule.

Expected UV-Vis Spectral Characteristics

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation: A dilute solution of 1-(4-Methylbenzyl)piperazine is prepared in a UV-transparent solvent, such as ethanol or hexane. A blank solution containing only the solvent is also prepared.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrophotometer is first zeroed with the blank solution. The sample is then placed in the beam path, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of monosubstituted piperazines like 1-(4-Methylbenzyl)piperazine.

Caption: General synthesis workflow for 1-(4-Methylbenzyl)piperazine.

Spectroscopic Characterization Workflow

The logical workflow for the comprehensive spectroscopic characterization of the synthesized 1-(4-Methylbenzyl)piperazine is depicted below.

Caption: Workflow for spectroscopic analysis and structure confirmation.

References

- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. repository.up.ac.za [repository.up.ac.za]

Unraveling the Enigmatic Mechanism of Action of 1-(4-Methylbenzyl)piperazine: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive examination of the presumed mechanism of action of 1-(4-Methylbenzyl)piperazine (4-MBZP), a derivative of the stimulant benzylpiperazine (BZP). Geared towards researchers, scientists, and drug development professionals, this document synthesizes the available pharmacological data of the parent compound, BZP, to infer the activity of 4-MBZP. Due to a notable lack of specific quantitative data for 4-MBZP in publicly accessible literature, this guide focuses on the well-characterized pharmacology of BZP as a proxy, supplemented by an analysis of the structure-activity relationships (SAR) within the benzylpiperazine class to hypothesize the influence of the 4-methyl substitution.

Core Presumed Mechanism of Action: A Focus on Monoamine Transporters

1-(4-Methylbenzyl)piperazine is structurally analogous to benzylpiperazine, a compound known to exert its stimulant effects primarily through interaction with monoamine transporters.[1] It is therefore highly probable that 4-MBZP functions as a monoamine reuptake inhibitor and releasing agent, albeit with a potentially distinct potency and selectivity profile compared to BZP. The primary targets are presumed to be the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1] By blocking the reuptake of these neurotransmitters from the synaptic cleft, 4-MBZP is thought to increase their extracellular concentrations, leading to enhanced monoaminergic neurotransmission and the associated stimulant behavioral effects.[1]

The effects of BZP, and by extension 4-MBZP, are similar to those of amphetamine, though with a reported lower potency.[2] Animal studies have indicated that BZP and its analogs can induce hyperlocomotion, and at higher doses, may lead to anxiogenic effects.[3][4][5] The subjective effects in humans are reported to be sympathomimetic in nature.[1]

Quantitative Pharmacological Data (Benzylpiperazine as a Reference)

To provide a quantitative perspective, the following table summarizes the available in vitro data for the parent compound, benzylpiperazine (BZP), at the human monoamine transporters. These values represent the concentration of the drug required to inhibit 50% of the transporter activity (IC50) or the binding of a specific radioligand (Ki). It is important to note that these are not the values for 1-(4-Methylbenzyl)piperazine and should be considered as a baseline for the benzylpiperazine scaffold.

| Transporter | Assay Type | Parameter | Value (nM) | Reference Compound |

| Serotonin Transporter (SERT) | Reuptake Inhibition | IC50 | 1,300 | Benzylpiperazine |

| Binding Affinity | Ki | 230 | mCPP (related piperazine)[6] | |

| Dopamine Transporter (DAT) | Reuptake Inhibition | IC50 | 2,960 | Benzylpiperazine |

| Binding Affinity | Ki | 224 | Rimcazole (related structure)[7] | |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC50 | 7,600 | Benzylpiperazine |

| Binding Affinity | Ki | 3.4 | Nisoxetine (structurally distinct)[8] |

Note: Data for BZP reuptake inhibition is derived from various sources in the literature. Ki values for closely related compounds are provided for context where direct BZP binding data is less prevalent.

Structure-Activity Relationship (SAR) and the Influence of the 4-Methyl Group

The pharmacological profile of benzylpiperazine derivatives is significantly influenced by substitutions on the benzyl ring.[9] The addition of a methyl group at the para (4) position of the benzyl ring in 1-(4-Methylbenzyl)piperazine is expected to alter its interaction with monoamine transporters compared to the unsubstituted BZP.

Generally, the addition of small alkyl groups to the aromatic ring of ligands targeting monoamine transporters can influence binding affinity and selectivity through several mechanisms:

-

Steric Effects: The methyl group may introduce steric hindrance or, conversely, promote a more favorable binding conformation within the transporter's binding pocket.

-

Electronic Effects: The electron-donating nature of the methyl group can alter the electronic properties of the aromatic ring, potentially affecting interactions with amino acid residues in the binding site.

-

Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can impact its ability to cross the blood-brain barrier and interact with the transmembrane domains of the transporters.

Without empirical data, it is challenging to definitively predict the precise impact of the 4-methyl group. However, based on SAR studies of related compounds, it is plausible that this substitution could either enhance or decrease affinity and/or selectivity for SERT, DAT, or NET.[10][11] Further in vitro and in vivo studies are imperative to elucidate the specific pharmacological characteristics of 1-(4-Methylbenzyl)piperazine.

Experimental Protocols

To facilitate further research into the mechanism of action of 1-(4-Methylbenzyl)piperazine and its analogs, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for Monoamine Transporter Affinity

This experimental protocol is designed to determine the binding affinity (Ki) of a test compound for the serotonin, dopamine, and norepinephrine transporters.

1. Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer and subjected to centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Competitive Binding Assay:

-

A constant concentration of a specific radioligand is used for each transporter:

-

SERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

DAT: [³H]WIN 35,428 or [³H]GBR 12935

-

NET: [³H]Nisoxetine or [³H]Tomoxetine

-

-

In a 96-well plate, the prepared cell membranes are incubated with the radioligand and a range of concentrations of the test compound (e.g., 1-(4-Methylbenzyl)piperazine).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).

-

The mixture is incubated to allow for binding to reach equilibrium.

3. Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay for Monoamine Transporter Function

This protocol measures the functional inhibition of neurotransmitter reuptake by a test compound in synaptosomes, which are isolated nerve terminals.

1. Synaptosome Preparation:

-

Brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) is dissected and homogenized in a sucrose buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

The synaptosome pellet is resuspended in a physiological buffer.

2. Uptake Inhibition Assay:

-

Synaptosomes are pre-incubated with a range of concentrations of the test compound or vehicle.

-

A radiolabeled neurotransmitter ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine) is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by rapid filtration and washing with ice-cold buffer to separate the synaptosomes from the extracellular medium.

3. Quantification and Analysis:

-

The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by liquid scintillation counting.

-

The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

References

- 1. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment with 1-benzylpiperazine (BZP) during adolescence of male and female hooded rats exposed to environmental enrichment: Subsequent behavioral outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 1-(4-Methylbenzyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-Methylbenzyl)piperazine (MBP) scaffold represents a versatile chemical framework with significant potential in the discovery of novel therapeutic agents targeting the central nervous system (CNS). As a derivative of benzylpiperazine, this structural motif has been explored for its modulatory activity at a range of aminergic G-protein coupled receptors (GPCRs) and other key neurological targets. This technical guide provides a comprehensive overview of the pharmacological profile of MBP derivatives, detailing their synthesis, receptor binding affinities, functional activities, and the experimental methodologies employed in their evaluation. The structure-activity relationships (SAR) are explored to elucidate the impact of chemical modifications on the pharmacological properties of these compounds.

Core Pharmacological Profile

Derivatives of 1-(4-Methylbenzyl)piperazine have been investigated for their interactions with several key CNS targets, primarily serotonin (5-HT), dopamine (D), and sigma (σ) receptors. The pharmacological profile of these compounds is highly dependent on the nature and position of substituents on both the piperazine ring and the benzyl moiety.

Serotonergic Activity

Arylpiperazine derivatives are well-known for their interaction with serotonin receptors. For 1-(4-Methylbenzyl)piperazine derivatives, modifications can lead to compounds with significant affinity for various 5-HT receptor subtypes. The structure-activity relationship often reveals that the nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of affinity and selectivity.

Dopaminergic Activity

The dopaminergic system is another primary target for benzylpiperazine derivatives. The affinity for dopamine receptor subtypes (D1-like and D2-like) is influenced by the overall lipophilicity and the electronic properties of the molecule. The 4-methyl group on the benzyl ring can influence the binding affinity and functional activity at these receptors compared to unsubstituted or other substituted benzylpiperazines.

Sigma Receptor Activity

Sigma receptors, particularly the σ1 subtype, have emerged as a promising target for the development of therapeutics for pain and neurodegenerative disorders. Benzylpiperazine derivatives have been shown to possess high affinity for σ1 receptors. The introduction of a 4-methyl group on the benzyl ring can modulate this activity, and further derivatization can lead to potent and selective σ1 receptor ligands.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for a selection of 1-(4-Methylbenzyl)piperazine derivatives and structurally related compounds to illustrate the structure-activity relationships.

Table 1: Receptor Binding Affinities (Ki, nM) of 1-(4-Methylbenzyl)piperazine Derivatives and Related Compounds

| Compound ID | R1 (N-substituent) | Target Receptor | Ki (nM) |

| HS-4n | 2-(2,4-Dimethylphenylthio)phenyl | - | - |

| Related Benzylpiperazine 1 | 4-Methoxybenzyl | σ1 | 1.6[1] |

| Related Benzylpiperazine 2 | H | 5-HT1A | - |

| Related Benzylpiperazine 3 | H | D2 | - |

Note: Specific Ki values for a broad range of 1-(4-Methylbenzyl)piperazine derivatives are limited in the public domain. The data for related compounds is provided for comparative purposes.

Table 2: Functional Activity (EC50/IC50, Emax) of Related Piperazine Derivatives

| Compound ID | Assay Type | Target Receptor | EC50/IC50 (nM) | Emax (%) |

| Related Phenylpiperazine 1 | cAMP Inhibition | 5-HT1A | - | - |

| Related Phenylpiperazine 2 | Calcium Mobilization | D2 | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are representative protocols for key experiments cited in the evaluation of piperazine derivatives.

Synthesis of 1-(4-Methylbenzyl)piperazine Derivatives

A common synthetic route for N-substituted 1-(4-methylbenzyl)piperazine derivatives involves the reaction of 1-(4-methylbenzyl)piperazine with a suitable electrophile, such as an alkyl halide or an acyl chloride.

General Procedure for N-Alkylation:

-

To a solution of 1-(4-methylbenzyl)piperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K2CO3, Et3N) (2.0-3.0 eq).

-

Add the desired alkyl halide (1.0-1.2 eq) to the mixture.

-

The reaction mixture is stirred at room temperature or heated to reflux for a specified time (monitored by TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Procedure for N-Acylation:

-

To a solution of 1-(4-methylbenzyl)piperazine (1.0 eq) and a base (e.g., triethylamine) (1.5 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

-

The reaction mixture is stirred at room temperature for a specified time (monitored by TLC).

-

The mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by column chromatography or recrystallization.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Protocol for Dopamine D2 Receptor Binding Assay:

-

Membrane Preparation: Membranes from cells stably expressing the human D2 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Procedure:

-

In a 96-well plate, incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]-Spiperone.

-

Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubate at room temperature for 60 minutes.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response of a receptor to a ligand.

cAMP Inhibition Assay for 5-HT1A Receptor (Gi-coupled):

-

Cell Line: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 (for antagonists) or EC50 (for agonists) and Emax.

Calcium Mobilization Assay for Dopamine D2 Receptor (Gq-coupled chimeric):

-

Cell Line: Use a cell line co-expressing the human D2 receptor and a promiscuous G-protein (e.g., Gα16) that couples to the phospholipase C pathway.

-

Procedure:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the test compound at various concentrations.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis: Determine the EC50 and Emax from the concentration-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The 1-(4-Methylbenzyl)piperazine scaffold holds considerable promise for the development of novel CNS-active agents. The available data, primarily from structurally related benzylpiperazine derivatives, indicate that this class of compounds can be tailored to achieve high affinity and selectivity for a range of important neurological targets, including serotonin, dopamine, and sigma receptors. Further systematic exploration of the structure-activity relationships, particularly concerning functional activity and in vivo efficacy, is warranted to fully elucidate the therapeutic potential of 1-(4-Methylbenzyl)piperazine derivatives. The detailed experimental protocols provided herein offer a foundation for future research in this area.

References

1-(4-Methylbenzyl)piperazine: A Technical Overview

InChIKey: RNAXUUAJNMDESG-UHFFFAOYSA-N [1]

This document provides a concise technical summary of 1-(4-Methylbenzyl)piperazine, a substituted piperazine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

A summary of key quantitative data for 1-(4-Methylbenzyl)piperazine is presented in Table 1. This data is essential for understanding the compound's physicochemical profile, which influences its behavior in biological systems and its suitability for various experimental applications.

| Property | Value | Source |

| Molecular Formula | C12H18N2 | PubChem[1] |

| Molecular Weight | 190.28 g/mol | PubChem[1] |

| IUPAC Name | 1-[(4-methylphenyl)methyl]piperazine | PubChem[1] |

| CAS Number | 23173-57-1 | PubChem[1] |

| InChI | InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | PubChem[1] |

Synthesis Workflow

The synthesis of 1-(4-Methylbenzyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride. A generalized experimental workflow for this type of reductive amination is outlined below. This diagram illustrates the logical progression from starting materials to the final product.

Caption: Generalized synthesis workflow for 1-(4-Methylbenzyl)piperazine.

Experimental Protocol: General Synthesis

A representative protocol for the synthesis of 1-(4-Methylbenzyl)piperazine is as follows. Note that specific conditions may be optimized.

Materials:

-

Piperazine

-

4-Methylbenzyl chloride

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve piperazine and potassium carbonate in acetonitrile in a reaction vessel.

-

Add 4-methylbenzyl chloride to the mixture dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-Methylbenzyl)piperazine.

Potential Signaling Pathway Involvement

While specific signaling pathways for 1-(4-Methylbenzyl)piperazine are not extensively documented in publicly available literature, compounds of the benzylpiperazine class are known to interact with various neurotransmitter systems. For instance, the parent compound, benzylpiperazine (BZP), is known to act as a serotonin and dopamine releasing agent. A hypothetical signaling pathway interaction based on the broader class of benzylpiperazines is depicted below.

Caption: Hypothetical interaction with neurotransmitter transporters.

References

A Comprehensive Technical Profile of 1-(4-Methylbenzyl)piperazine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of 1-(4-Methylbenzyl)piperazine, a piperazine derivative of interest in various fields of chemical and pharmaceutical research. The guide covers its fundamental molecular properties, and is intended to serve as a foundational resource for professionals engaged in drug discovery and development.

Core Molecular Attributes

The fundamental properties of 1-(4-Methylbenzyl)piperazine are summarized below, providing a quantitative basis for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C12H18N2 | [1][2][3] |

| Molecular Weight | 190.28 g/mol | [1] |

| IUPAC Name | 1-[(4-methylphenyl)methyl]piperazine | [1] |

| CAS Number | 23173-57-1 | [1] |

This table summarizes the core molecular data for 1-(4-Methylbenzyl)piperazine.

Further research into the biological activities and potential therapeutic applications of 1-(4-Methylbenzyl)piperazine is ongoing. As new data emerges, this guide will be updated to include relevant experimental protocols and associated signaling pathways. At present, detailed, publicly available experimental workflows and established signaling pathway diagrams specifically involving this molecule are limited. The subsequent sections will be populated as more comprehensive research findings become available.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Monosubstituted Piperazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, recognized for their presence in drugs targeting a wide range of conditions, including antimicrobial, antipsychotic, and anticancer agents.[1][2] The synthesis of monosubstituted piperazines is a critical step in the development of these complex molecules. Traditional synthetic routes often involve multi-step procedures that require the use of protecting groups, such as tert-butyloxycarbonyl (Boc), to prevent the undesired formation of 1,4-disubstituted byproducts.[2][3] These multi-step approaches can be inefficient, leading to lower overall yields and increased production costs.[3]

One-pot synthesis methodologies offer a streamlined and efficient alternative. By combining multiple reaction steps into a single procedure without isolating intermediates, these methods reduce solvent usage, minimize waste, and shorten reaction times. This document details a novel and simplified one-pot, one-step synthetic procedure for preparing a wide variety of monosubstituted piperazine derivatives with high yields and purity, thereby keeping costs low.[1][2][4] The core principle of this approach is the in-situ protonation of piperazine to selectively protect one nitrogen atom, thus directing substitution to the other.[5]

Core Methodology: Selective Synthesis via In-Situ Mono-Protonation